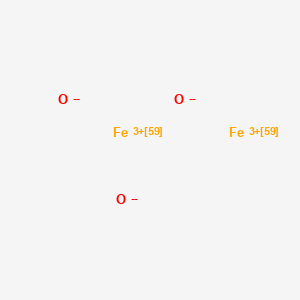
Iron oxide (59Fe2O3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron oxide (59Fe2O3) is an inorganic compound composed of iron and oxygen. It is one of the most common forms of iron oxide and is known for its reddish-brown color. Iron oxide is naturally occurring and can be found in various minerals such as hematite. It plays a significant role in various geological and biological processes and is widely used in industrial applications due to its magnetic properties and stability .
准备方法
Synthetic Routes and Reaction Conditions: Iron oxide can be synthesized through various methods, including:
Thermal Decomposition: Heating iron salts such as iron(III) nitrate or iron(III) hydroxide at high temperatures.
Precipitation: Reacting iron salts with a base to precipitate iron hydroxide, which is then calcined to form iron oxide.
Sol-Gel Method: Using iron alkoxides or iron salts in a sol-gel process to produce iron oxide nanoparticles.
Industrial Production Methods: Industrial production of iron oxide typically involves the following methods:
Laux Process: Involves the oxidation of iron in the presence of nitrobenzene, producing iron oxide as a byproduct.
Direct Oxidation: Iron is directly oxidized in a controlled environment to produce iron oxide.
化学反应分析
Iron oxide undergoes various chemical reactions, including:
Oxidation: Iron oxide can be further oxidized to form iron(III) oxide (Fe2O3).
Reduction: It can be reduced to iron metal using reducing agents such as carbon monoxide or hydrogen.
Acid-Base Reactions: Iron oxide reacts with acids to form iron salts and water.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Carbon monoxide, hydrogen.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed:
Iron Salts: Such as iron(III) chloride, iron(III) sulfate.
Iron Metal: When reduced.
科学研究应用
Iron oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in magnetic resonance imaging (MRI) as contrast agents.
Medicine: Utilized in drug delivery systems and hyperthermia treatment for cancer.
Industry: Used in pigments, coatings, and magnetic storage media
作用机制
The mechanism of action of iron oxide involves its interaction with various molecular targets and pathways. For instance, in biomedical applications, iron oxide nanoparticles can generate reactive oxygen species (ROS) under certain conditions, which can induce cell death in cancer cells. The magnetic properties of iron oxide also allow it to be used in targeted drug delivery, where the nanoparticles can be directed to specific sites in the body using an external magnetic field .
相似化合物的比较
Iron oxide (59Fe2O3) can be compared with other iron oxides such as:
Iron(II) oxide (FeO):
Iron(II,III) oxide (Fe3O4):
Other Polymorphs of Fe2O3: Including α-Fe2O3 (hematite), β-Fe2O3, γ-Fe2O3 (maghemite), and ε-Fe2O3, each with unique properties and applications
Iron oxide (59Fe2O3) stands out due to its stability, abundance, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
属性
CAS 编号 |
11083-28-6 |
|---|---|
分子式 |
Fe2O3 |
分子量 |
165.868 g/mol |
IUPAC 名称 |
iron-59(3+);oxygen(2-) |
InChI |
InChI=1S/2Fe.3O/q2*+3;3*-2/i2*1+3;;; |
InChI 键 |
LIKBJVNGSGBSGK-BICBLTJXSA-N |
手性 SMILES |
[O-2].[O-2].[O-2].[59Fe+3].[59Fe+3] |
规范 SMILES |
[O-2].[O-2].[O-2].[Fe+3].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



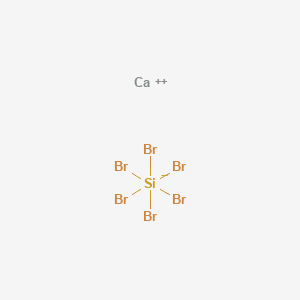
![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
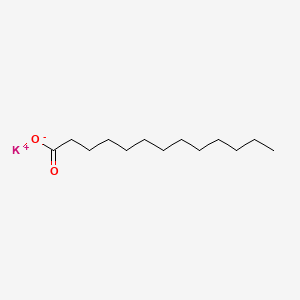
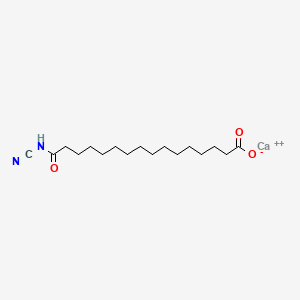
![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
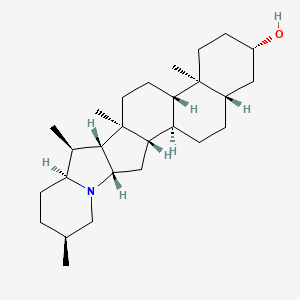
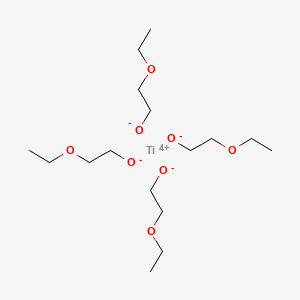
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
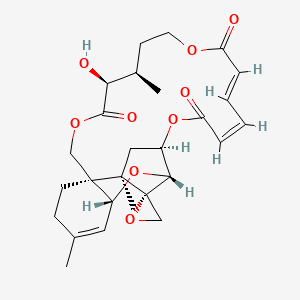
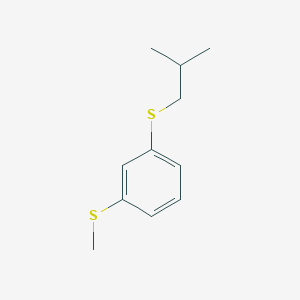
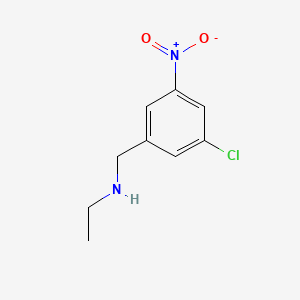

![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)
